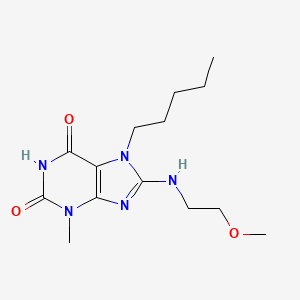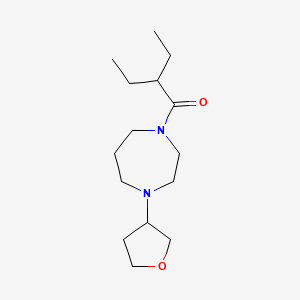
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as etizolam, is a thienodiazepine derivative that is used as an anxiolytic and sedative-hypnotic. It has been found to have similar effects to other benzodiazepines, but with a shorter half-life and less potential for abuse. In recent years, etizolam has gained popularity in the research community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Stereochemistry and Atropisomerism
Research has explored the stereochemical aspects and atropisomerism in related compounds, demonstrating the significance of structural variations. For instance, the study of 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a derivative of etizolam (a 1, 4-diazepine antianxiety drug), highlights the importance of stereochemical configurations and their implications for pharmacological activity (Marubayashi et al., 1992).
Organic Synthesis and Catalysis
The compound's relevance extends to organic synthesis, where its structural motifs facilitate the construction of complex molecules. For example, its application in polyene synthesis, enabling the construction of important biological molecules such as retinol-carotene fragments and leukotrienes, showcases its versatility in organic synthesis (Wenkert et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of the compound are used in synthesizing benzofuro[3,2-e]-1,4-diazepines, which are evaluated for their antimicrobial and anticonvulsant activities. This underscores the compound's potential as a precursor in the development of new therapeutic agents (Basavaraja et al., 2008).
Material Science and Polymer Chemistry
The compound and its derivatives have applications in material science and polymer chemistry, particularly in the synthesis and catalytic studies of lithium complexes, which serve as efficient initiators for the ring-opening polymerization of l-lactide. This is crucial for developing biodegradable polymers with applications in various industries (Hsueh et al., 2005).
Photochemical Reactions
Furthermore, the compound is involved in photochemical reactions for C−H functionalization of aliphatic compounds, offering a novel approach to modifying organic molecules without the need for traditional functional group pre-installation (Rodina et al., 2016).
properties
IUPAC Name |
2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZAVZWJSRONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

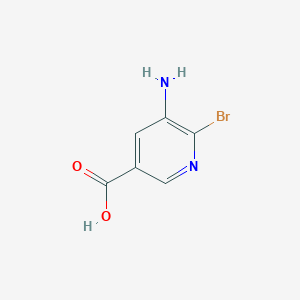
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)
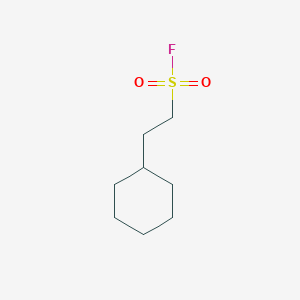

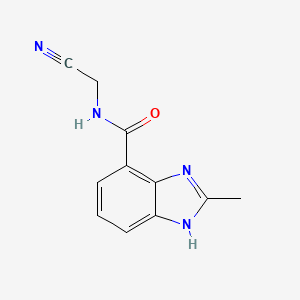
![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
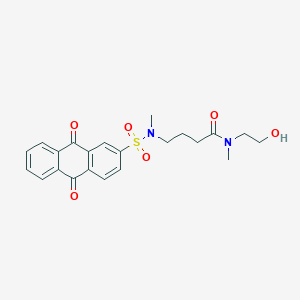
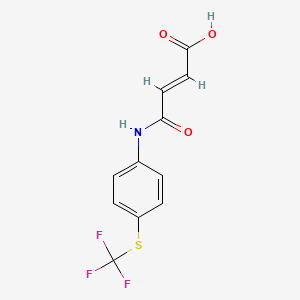
![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)
